molecular formula C10H10O B2930841 1-Phenylbut-3-en-1-one CAS No. 6249-80-5

1-Phenylbut-3-en-1-one

Cat. No.: B2930841
CAS No.: 6249-80-5
M. Wt: 146.189
InChI Key: ZFYKDNCOQBBOST-UHFFFAOYSA-N
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Description

1-Phenylbut-3-en-1-one, also known as benzylideneacetone, is an organic compound with the molecular formula C10H10O. It is a yellow liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound features a phenyl group attached to a butenone structure, making it an important intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that the compound is an analogue of phenyl vinyl ketone , which might suggest similar targets and interactions

Mode of Action

It’s synthesized from 4-chlorobutyryl chloride . The resulting α-methylene group is oxidized to 1,2-diketone in three steps: successive bromination, substitution with lithium hydroxide, and oxidation of α-hydroxyketone with potassium dichromate . The final step is dehydrochlorination of 4-chloro-1-phenyl-butane-1,2-dione

Biochemical Pathways

It’s known that the compound is effective as a choroidal neovascularization inhibitor , suggesting it may influence pathways related to angiogenesis or vascular development. More research is needed to elucidate the exact pathways and their downstream effects.

Result of Action

It’s known that the compound can inhibit the development of new blood vessels in the eye , suggesting it may have anti-angiogenic effects at the cellular level. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-en-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbut-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-phenylbut-3-en-1,2-dione using oxidizing agents such as potassium dichromate.

    Reduction: Reduction of this compound can yield 1-phenylbut-3-en-1-ol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the α-position of the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 1-Phenylbut-3-en-1,2-dione.

    Reduction: 1-Phenylbut-3-en-1-ol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

1-Phenylbut-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

    1-Phenylbut-3-en-1-ol: An alcohol derivative of 1-Phenylbut-3-en-1-one.

    4-Phenyl-3-buten-2-one: A similar compound with a different substitution pattern.

Comparison: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and conjugated double bond system make it particularly reactive in oxidation and reduction reactions, distinguishing it from similar compounds.

Properties

IUPAC Name

1-phenylbut-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYKDNCOQBBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.94 ml of a 1.4 molar solution of n-butyllithium (2.71 mmol) in pentane were added dropwise at 0° C. under argon for 2 min to a stirred solution of 500 mg (2.71 mmol) 3-tert-butyl-2,2-dimethylhex-5-en-3-ol in 4 ml THF. The solution obtained was stirred for 15 minutes, a solution of 370 mg (2.71 mmol) ZnCl2 in 2 ml THF and then 278 μl (2.71 mmol) benzonitrile were added. The reaction mixture was heated to room temperature and stirred for 1 hour. Subsequently, 15 ml of a 0.25-molar HCl solution and 30 ml Et2O were added, and the mixture obtained was vigorously stirred for 10 minutes. The phases were separated, the organic components were extracted twice from the aqueous phase with 15 ml Et2O each, the combined organic phases were washed with 10 ml brine, then dried and concentrated under reduced pressure. The raw product obtained was cleaned by means of a silica column with 5% diethyl ether/light gasoline. The ketone was obtained as a colorless oil.
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